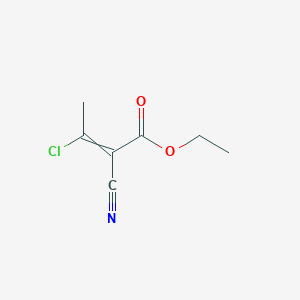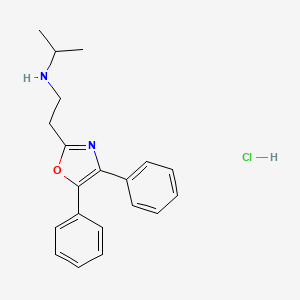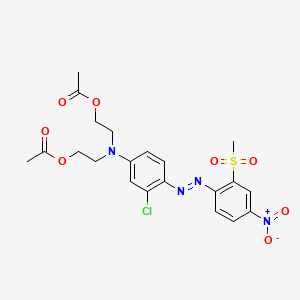
C.I. Disperse Red 193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Disperse Red 193 is a synthetic dye used primarily in the textile industry for dyeing polyester and other hydrophobic fibers. It belongs to the class of disperse dyes, which are non-ionic and partially soluble in water. Disperse dyes are known for their ability to dye synthetic fibers effectively due to their small molecular size and non-polar nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Red 193 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments for diazotization and neutral to slightly alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and efficiency. The process includes steps such as mixing, heating, and cooling under controlled conditions to achieve the desired dye quality. The final product is then purified and dried before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Disperse Red 193 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonic acids under controlled conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Aromatic amines and other reduced forms of the dye.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
C.I. Disperse Red 193 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Wirkmechanismus
The mechanism of action of C.I. Disperse Red 193 involves its interaction with synthetic fibers at the molecular level. The dye molecules penetrate the fiber structure and form van der Waals and dipole interactions with the polymer chains. This results in the dye being firmly anchored within the fiber, providing excellent color fastness and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Disperse Red 9: Another red dye derived from anthraquinone, known for its bright red color and good fastness properties.
C.I. Disperse Red 11: Also called C.I. 62015, a red dye with similar applications in the textile industry.
C.I. Disperse Red 60: An anthraquinone-based dye used for dyeing synthetic fibers.
Uniqueness
C.I. Disperse Red 193 is unique due to its specific chemical structure, which provides distinct color properties and fastness characteristics. Its ability to form stable interactions with synthetic fibers makes it particularly valuable in the textile industry .
Eigenschaften
CAS-Nummer |
26692-47-7 |
|---|---|
Molekularformel |
C21H23ClN4O8S |
Molekulargewicht |
526.9 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-3-chloro-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN4O8S/c1-14(27)33-10-8-25(9-11-34-15(2)28)16-4-6-19(18(22)12-16)23-24-20-7-5-17(26(29)30)13-21(20)35(3,31)32/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
ZWZLLAMBXRZLQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

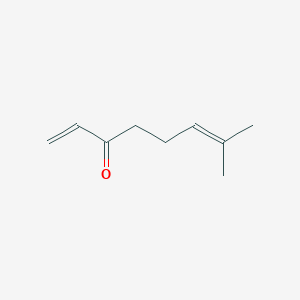
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
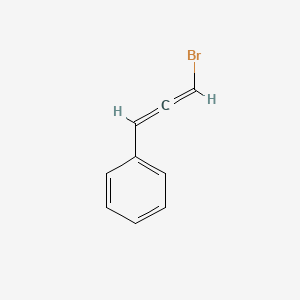
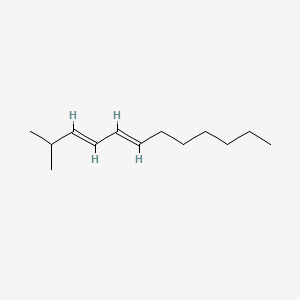

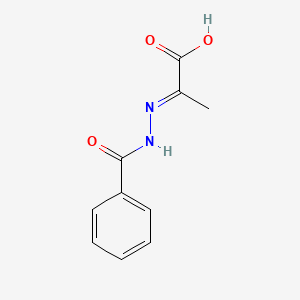


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

